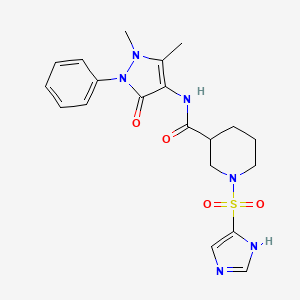
Dimoxaprost
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimoxaprost is a synthetic prostaglandin analog with the molecular formula C21H34O6 . It is known for its biological activity, particularly in the modulation of smooth muscle contraction. This compound has been studied for its potential therapeutic applications, especially in the field of reproductive health and cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimoxaprost involves multiple steps, starting from the hydrochloration of 5-oxotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid to form 2-chloro-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid. This intermediate is then treated with peracetic acid to yield a lactone, which is subsequently converted into an acyl chloride using thionyl chloride. The acyl chloride is reduced to an aldehyde using hydrogen over palladium. The Horner-Emmons-Wittig reaction of this aldehyde with a phosphonate yields another intermediate, which undergoes ring cleavage and rearrangement to form an enone. This enone is stereoselectively reduced to a diol, which is protected to obtain the final intermediate. This intermediate is then converted to this compound through a series of steps .
Industrial Production Methods: Industrial production of this compound typically follows the synthetic route described above, with optimizations for large-scale synthesis. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Dimoxaprost undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Dimoxaprost has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of prostaglandin analogs and their chemical properties.
Biology: this compound is studied for its effects on smooth muscle contraction and its potential role in reproductive health.
Medicine: Research is ongoing to explore its therapeutic potential in treating cardiovascular diseases and other conditions.
Mécanisme D'action
Dimoxaprost exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to various physiological responses, such as smooth muscle contraction or relaxation. The molecular targets include prostaglandin receptors, which are part of the G-protein coupled receptor family .
Comparaison Avec Des Composés Similaires
Dinoprostone: Another prostaglandin analog used to induce labor and treat certain medical conditions.
Misoprostol: A synthetic prostaglandin E1 analog used to prevent gastric ulcers and induce labor.
Comparison: Dimoxaprost is unique in its specific receptor binding profile and its effects on smooth muscle contraction. Unlike Dinoprostone and Misoprostol, this compound has a distinct chemical structure that confers different pharmacokinetic and pharmacodynamic properties .
Propriétés
Formule moléculaire |
C21H34O6 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3R)-2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O6/c1-4-27-14-21(2,3)19(24)12-11-16-15(17(22)13-18(16)23)9-7-5-6-8-10-20(25)26/h5,7,11-12,15-16,18-19,23-24H,4,6,8-10,13-14H2,1-3H3,(H,25,26)/b7-5-,12-11+/t15-,16-,18-,19-/m1/s1 |
Clé InChI |
UJFDLBWYYFZXDS-WFMZDECMSA-N |
SMILES isomérique |
CCOCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |
SMILES canonique |
CCOCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Synonymes |
HOE 260 Hoe-260 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol](/img/structure/B1238776.png)
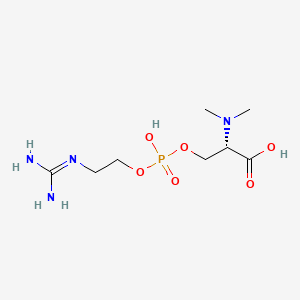


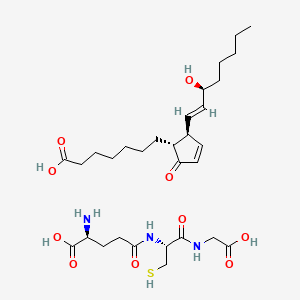
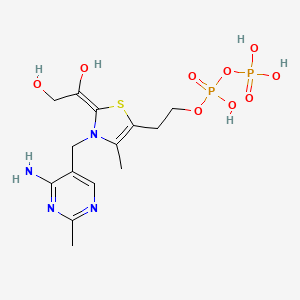
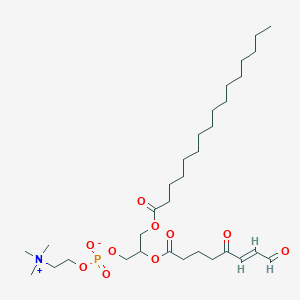
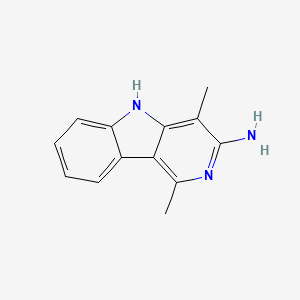
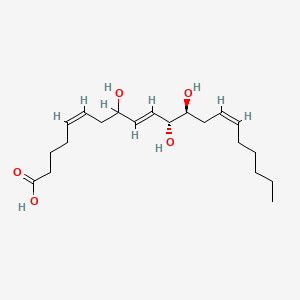
![2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile](/img/structure/B1238792.png)
